molecular formula C26H30N4O3 B2745332 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide CAS No. 1251680-20-2

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

Cat. No.: B2745332
CAS No.: 1251680-20-2
M. Wt: 446.551
InChI Key: IOZZBKVOHKDJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide (hereafter referred to as the "target compound") is a pyrido[4,3-d]pyrimidin-4-one derivative with a benzyl group at position 6, a methyl substituent at position 2, and an acetamide moiety linked to a 4-methoxyphenethyl group. Its molecular formula is C27H30N4O3 (molecular weight: 458.56 g/mol). The pyrido-pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity. The acetamide side chain and aromatic substituents may enhance binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-18(21-9-11-22(33-3)12-10-21)27-25(31)17-30-19(2)28-24-13-14-29(16-23(24)26(30)32)15-20-7-5-4-6-8-20/h4-12,18H,13-17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZZBKVOHKDJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC(C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide (CAS Number: 1251615-30-1) is a pyridopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C25H28N4O3C_{25}H_{28}N_{4}O_{3} with a molecular weight of 432.5 g/mol. The structure features a complex arrangement of rings and functional groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC25H28N4O3C_{25}H_{28}N_{4}O_{3}
Molecular Weight432.5 g/mol
CAS Number1251615-30-1

Antimicrobial Activity

Research has indicated that compounds within the pyridopyrimidine class exhibit significant antimicrobial properties. A study highlighted that derivatives of this class showed moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The specific compound in focus may exhibit similar efficacy due to its structural analogies.

Anticancer Potential

Pyridopyrimidine derivatives have been investigated for their anticancer properties. Notably, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against human leukemia cells through apoptosis induction . While specific data on the compound is limited, its structural similarity suggests potential anticancer activity.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyridopyrimidines are known to interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. For instance, some derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . Further studies are required to elucidate the specific enzyme interactions of this compound.

Synthesis and Testing

The synthesis of the target compound has been achieved using established methods for pyridopyrimidine derivatives. A typical synthesis involves the reaction of appropriate precursors under controlled conditions to yield the desired product . Following synthesis, biological testing is crucial to determine the pharmacological profile.

Pharmacological Profiling

In a pharmacological study, various derivatives were screened for their activity against different biological targets. The results indicated that modifications in the molecular structure could significantly enhance or reduce biological activity. This highlights the importance of structure-activity relationships (SAR) in drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific proteins involved in tumor growth. For instance, the overexpression of heat shock protein 90 (Hsp90) in various cancers has been linked to the efficacy of pyrido[4,3-d]pyrimidine derivatives in inhibiting tumor progression .

Antimicrobial Properties

Studies have shown that derivatives of pyrido[4,3-d]pyrimidines possess significant antibacterial and antifungal activity. This compound has been tested against several bacterial strains and has demonstrated promising results in inhibiting growth .

Case Studies

  • Anticancer Mechanism Exploration
    • A study published in the Journal of Medicinal Chemistry explored the mechanism of action for similar compounds targeting Hsp90. The findings suggested that these compounds could act as effective inhibitors in cancer therapy .
  • Antimicrobial Efficacy
    • In another study published in ACS Omega, researchers synthesized various derivatives of pyrido[4,3-d]pyrimidines and tested their antimicrobial efficacy against pathogenic strains. Results indicated that certain modifications enhanced their antibacterial properties significantly .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Heterocycle Modifications: The target compound’s pyrido[4,3-d]pyrimidinone core differs from analogs with thieno-pyrimidine () or dihydropyrimidine () scaffolds. Compound 24 () incorporates a sulfur atom in the thieno ring, which may enhance metabolic stability compared to oxygen-containing analogs .

Substituent Effects: The 4-methoxyphenethyl group in the target compound contrasts with 2,5-dimethylphenyl () or benzyl () substituents. Methoxy groups often improve solubility and membrane permeability .

Synthetic Yields: Compound 24 () and Compound 5.12 () were synthesized in moderate yields (73% and 66%, respectively), suggesting efficient routes for pyrimidinone derivatives. The target compound’s synthesis may benefit from similar strategies, such as acetyl chloride-mediated acetylation .

Spectral and Physicochemical Properties

  • IR Spectroscopy : Analogs with carbonyl groups (e.g., Compound 24, ) show strong C=O stretches near 1690–1730 cm⁻¹, consistent with the target compound’s expected oxo group .
  • NMR Data : The methyl group (δ ~2.10 ppm) and aromatic protons (δ ~7.05–7.78 ppm) in analogs align with the target’s predicted signals .
  • Melting Points : Most analogs exhibit m.p. ranges of 140–200°C, reflecting their crystalline nature and structural rigidity .

Q & A

Q. How can researchers optimize the synthetic route for this compound?

Methodological Answer:

  • Reaction Monitoring: Use NMR (e.g., 1^1H, 13^13C) and TLC to track intermediate formation and purity. For example, highlights NMR-guided synthesis of pyridine derivatives, ensuring regioselectivity and minimizing side products .
  • Solvent and Catalyst Screening: Employ design-of-experiment (DoE) approaches to test polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., Pd/C for hydrogenation). emphasizes pyrimidine synthesis optimization via stepwise benzylation and cyclization .
  • Computational Pre-Screening: Use quantum chemical calculations (e.g., DFT) to predict reaction energetics, as described in for reaction path optimization .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Multinuclear NMR: Assign proton environments (e.g., benzyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) and confirm stereochemistry. provides a template for interpreting complex splitting patterns in pyrimidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₃₂H₃₄N₄O₄) with <2 ppm error. demonstrates HRMS validation of a related pyridine-triazole compound .
  • X-ray Crystallography: Resolve ambiguities in ring conformation (e.g., tetrahydropyrido[4,3-d]pyrimidine chair vs. boat forms). used crystallography to confirm pyrido-pyrimidine scaffolds .

Q. What purification strategies are recommended for this compound?

Methodological Answer:

  • Column Chromatography: Use gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate polar byproducts. describes silica-based purification of sulfonamide-pyrimidine hybrids .
  • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for recrystallization. highlights methanol washing to remove unreacted acetamide precursors .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. notes trifluoromethyl groups enhance metabolic resistance in pyrimidine derivatives .
  • Solubility Modulation: Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability. identifies poor aqueous solubility as a key limitation for pyrazolo-pyrimidines .
  • Target Engagement Studies: Employ biophysical techniques (e.g., SPR, ITC) to validate binding affinities under physiological conditions .

Q. What computational approaches are effective for predicting SAR?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., kinase binding pockets) over 100+ ns trajectories. advocates for software-driven MD to prioritize substituents .
  • Free Energy Perturbation (FEP): Quantify ΔΔG contributions of substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl). ’s reaction design framework can be adapted for SAR modeling .
  • Machine Learning (ML): Train models on bioactivity datasets (e.g., IC₅₀ values) to predict novel analogs. ’s trifluoromethyl SAR data can serve as training input .

Q. How to address instability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, then monitor via HPLC. details stability protocols for pyridine derivatives .
  • Protective Group Strategies: Introduce tert-butyl or acetyl groups to shield labile moieties (e.g., pyrimidine carbonyls). uses benzyl esters to stabilize pyrido-pyrimidines during synthesis .

Q. What methodologies validate target specificity in complex biological systems?

Methodological Answer:

  • CRISPR Knockdown Models: Generate cell lines with target gene KO and compare dose-response curves. ’s biochemical probe applications provide a template .
  • Chemical Proteomics: Use clickable probes (e.g., alkyne-tagged analogs) to capture off-target interactions via LC-MS/MS. ’s data management tools aid in analyzing proteomic datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.